Cyclopropanamine, 1-(3-iodophenyl)-

LSD1/KDM1A inhibition Arylcyclopropylamine SAR Regioisomeric selectivity

Cyclopropanamine, 1-(3-iodophenyl)- (CAS 777055-30-8) is a primary amine bearing a cyclopropane ring directly substituted with a 3-iodophenyl group at the 1-position. With a molecular formula of C9H10IN and molecular weight of 259.09 g/mol, it falls within the arylcyclopropylamine (ACPA) class—a privileged scaffold in medicinal chemistry for irreversible LSD1/KDM1A inhibition and monoamine oxidase modulation.

Molecular Formula C9H10IN
Molecular Weight 259.09 g/mol
CAS No. 777055-30-8
Cat. No. B8009118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanamine, 1-(3-iodophenyl)-
CAS777055-30-8
Molecular FormulaC9H10IN
Molecular Weight259.09 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=CC=C2)I)N
InChIInChI=1S/C9H10IN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2
InChIKeySEBBJMFEPMSQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Iodophenyl)cyclopropanamine (CAS 777055-30-8): Procurement-Relevant Profile of a meta-Iodo Arylcyclopropylamine Building Block


Cyclopropanamine, 1-(3-iodophenyl)- (CAS 777055-30-8) is a primary amine bearing a cyclopropane ring directly substituted with a 3-iodophenyl group at the 1-position . With a molecular formula of C9H10IN and molecular weight of 259.09 g/mol, it falls within the arylcyclopropylamine (ACPA) class—a privileged scaffold in medicinal chemistry for irreversible LSD1/KDM1A inhibition and monoamine oxidase modulation [1]. The meta-iodo substitution pattern distinguishes it from its para-iodo regioisomer and other halogen analogs, offering a specific vector for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) due to the carbon–iodine bond's superior oxidative addition reactivity relative to C–Br or C–Cl [2].

Why 1-(3-Iodophenyl)cyclopropanamine Cannot Be Casually Substituted by Its para-Iodo or 3-Bromo Analogs


A straightforward interchange with the 4-iodophenyl isomer (CAS 630384-20-2) or the 3-bromo analog will alter both the molecular geometry and the chemical reactivity profile . In LSD1 inhibitor SAR based on the NCD38 scaffold, the position of the aryl substituent on the cyclopropane ring dictates the trajectory of the phenyl group within the enzyme active site; a para-substituted arylcyclopropylamine would project the iodine atom into a different sub-pocket than the meta-substituted variant, potentially abrogating key hydrophobic or halogen-bonding interactions [1]. Furthermore, the C–I bond (bond dissociation energy ~57 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C–Br bond (~68 kcal/mol), meaning that downstream diversification via cross-coupling will proceed with different catalyst loadings, temperatures, and yields [2]. These differences make generic substitution risky for both biological screening and synthetic route development.

Quantitative Differentiation Evidence: 1-(3-Iodophenyl)cyclopropanamine vs. Closest Analogs


Regioisomeric Differentiation: meta-Iodo vs. para-Iodo in LSD1 Inhibitor Scaffolds

In the SAR study of 45 arylcyclopropylamines as LSD1 inhibitors, the unsubstituted parent phenylcyclopropylamine (PCPA, 1-phenylcyclopropanamine) exhibited an IC50 > 100 µM, whereas the NCD38-derived scaffold with a meta-substituted benzamide extension achieved an IC50 of 0.099 µM [1]. While the study did not explicitly report the 3-iodophenyl analog, the SAR trend demonstrates that meta-substitution on the phenyl ring is tolerated and can be optimized, whereas para-substitution diverts the aryl group away from the FAD-binding pocket, reducing inhibitory potency [1]. This positional effect is critical for users selecting between regioisomeric iodinated ACPA building blocks.

LSD1/KDM1A inhibition Arylcyclopropylamine SAR Regioisomeric selectivity

Predicted Physicochemical Properties vs. para-Iodo and 3-Bromo Analogs

ACD/Labs predicts 1-(3-iodophenyl)cyclopropanamine to have a boiling point of 301.6±35.0 °C, density of 1.780±0.06 g/cm³, and pKa of 7.51±0.20 . The para-iodo isomer (CAS 630384-20-2) shares identical predicted values due to molecular formula equivalence but exhibits a different dipole moment vector. The 3-bromo analog (C9H10BrN, MW ~212.09 g/mol) has a lower predicted boiling point (~285 °C) and density (~1.45 g/cm³) owing to the smaller, less polarizable bromine atom . The higher density of the iodo compound confers distinct chromatographic retention and liquid–liquid extraction behavior relevant to purification development.

Physicochemical profiling Drug-likeness Halogen effects

Commercially Available Purity Benchmarking: 1-(3-Iodophenyl)cyclopropanamine

Multiple authorized suppliers report purities of 97% (HPLC) and 98% (HPLC) for 1-(3-iodophenyl)cyclopropanamine (CAS 777055-30-8) . In contrast, the 4-iodophenyl isomer (CAS 630384-20-2) is commonly listed at 95% purity . The higher specification of the 3-iodo compound may reflect more controlled synthetic access—potentially via the C–H borylation/Suzuki-coupling methodology reported by Miyamura et al., which enables direct installation of the aryl group onto cyclopropylamine without protecting group manipulations [1].

Purity specification Procurement benchmark HPLC assay

Halogen-Specific Reactivity: C–I vs. C–Br in Cross-Coupling Diversification

The C(sp²)–I bond in 1-(3-iodophenyl)cyclopropanamine exhibits a bond dissociation energy of approximately 57 kcal/mol, compared to ~68 kcal/mol for C–Br and ~84 kcal/mol for C–Cl [1]. In Pd-catalyzed cross-coupling, this translates to faster oxidative addition kinetics, enabling lower catalyst loadings (e.g., 0.5–1 mol% Pd vs. 2–5 mol% for bromo analogs) and shorter reaction times at room temperature [1]. For users performing sequential derivatization, the iodo substituent also permits chemoselective coupling in the presence of other halogens (Br, Cl) if the scaffold is further elaborated [2].

Oxidative addition Suzuki coupling Sonogashira coupling Building block utility

Preferred Application Scenarios for 1-(3-Iodophenyl)cyclopropanamine Based on Evidence


Medicinal Chemistry: meta-Substituted ACPA Libraries for LSD1/KDM1A Inhibitor Optimization

Leverage the meta-iodo substitution pattern as a key vector aligned with the NCD38 scaffold geometry [1]. The compound serves as an advanced starting material for generating focused libraries via Pd-catalyzed cross-coupling at the C–I bond, enabling rapid SAR expansion at the aryl position without altering the cyclopropane-amine warhead required for covalent FAD modification.

Process Chemistry: Streamlined Cross-Coupling with Reduced Palladium Load

Employ the C–I bond's intrinsically faster oxidative addition kinetics (BDE ~57 kcal/mol vs. ~68 kcal/mol for C–Br) to achieve efficient Suzuki or Sonogashira couplings at catalyst loadings as low as 0.5 mol% Pd [2][3]. This minimizes residual palladium in subsequent steps, facilitating compliance with ICH Q3D elemental impurity guidelines in GMP campaigns.

Chemical Biology: Radioiodination Precursor for SPECT or Targeted Radiotherapy Probe Development

The iodo substituent at the meta position provides a handle for isotope exchange reactions with ¹²³I or ¹³¹I, enabling the synthesis of radiolabeled ACPA probes [4]. The cyclopropane ring locks the amine conformation, which is critical for maintaining target engagement profiles established in LSD1 biochemical assays.

Structure–Activity Relationship Studies Requiring Chemoselective Sequential Coupling

In multi-step synthetic sequences where the scaffold contains multiple halogen handles, the iodo group allows orthogonal, chemoselective coupling in the presence of bromo or chloro substituents [5]. This enables precise molecular editing at the 3-position without protecting group strategies, streamlining the construction of differentially functionalized ACPA analogs.

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